molecular formula C23H17NO3 B15102631 (2Z)-2-benzoxazol-2-yl-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one

(2Z)-2-benzoxazol-2-yl-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one

Cat. No.: B15102631
M. Wt: 355.4 g/mol
InChI Key: KHLSYZQNPWIWAE-XDJHFCHBSA-N
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Description

(2Z)-2-benzoxazol-2-yl-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one is a chemical compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-benzoxazol-2-yl-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one typically involves the condensation of benzoxazole derivatives with appropriate aldehydes or ketones under specific reaction conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, where benzoxazole is reacted with 4-methoxybenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in a suitable solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as reaction time, temperature, and solvent choice. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-benzoxazol-2-yl-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzoxazole ring or the phenyl rings are replaced with other substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst, or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (2Z)-2-benzoxazol-2-yl-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-benzoxazol-2-yl-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one
  • (2Z)-[(4-Methoxyphenyl)hydrazono][4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile
  • (2Z)-(4-Methoxyphenyl)(4-quinazolinylhydrazono)acetic acid

Uniqueness

This compound is unique due to its specific structural features, which contribute to its distinct biological activities and chemical reactivity. The presence of the benzoxazole ring and the (2Z)-configuration of the double bond are key factors that differentiate it from other similar compounds.

Properties

Molecular Formula

C23H17NO3

Molecular Weight

355.4 g/mol

IUPAC Name

(Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C23H17NO3/c1-26-18-13-11-17(12-14-18)22(25)19(15-16-7-3-2-4-8-16)23-24-20-9-5-6-10-21(20)27-23/h2-15H,1H3/b19-15+

InChI Key

KHLSYZQNPWIWAE-XDJHFCHBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C(=C\C2=CC=CC=C2)/C3=NC4=CC=CC=C4O3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(=CC2=CC=CC=C2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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